Oxanol KD-6

Descripción general

Descripción

Oxanol KD-6: are a class of nonionic surfactants derived from the ethoxylation of fatty alcohols with carbon chain lengths ranging from 8 to 10. These compounds are widely used in various industries due to their excellent emulsifying, wetting, and dispersing properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The ethoxylation process involves the reaction of C8-10 alcohols with ethylene oxide. This reaction typically occurs at elevated temperatures (around 180°C) and under moderate pressure (1-2 bar) with potassium hydroxide (KOH) serving as a catalyst . The reaction is highly exothermic, requiring careful control to avoid thermal runaway .

Industrial Production Methods: Industrial production of ethoxylated alcohols involves blowing ethylene oxide through the alcohol in a reactor. The process can be controlled to produce a narrow range of ethoxylates by using sophisticated catalysts . The choice of catalyst significantly affects the molecular weight distribution and the formation of byproducts .

Análisis De Reacciones Químicas

Types of Reactions: Oxanol KD-6 primarily undergo ethoxylation reactions. They can also participate in oxidation and reduction reactions, depending on the functional groups present .

Common Reagents and Conditions:

Ethoxylation: Ethylene oxide and potassium hydroxide (KOH) as a catalyst.

Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Aplicaciones Científicas De Investigación

Properties

Oxanol KD-6 exhibits excellent emulsifying, wetting, and dispersing properties due to its unique balance of hydrophilic and hydrophobic characteristics. It is primarily used in formulations that require effective solubilization of hydrophobic compounds.

Chemistry

In the field of chemistry, this compound serves as:

- Emulsifying Agent : Facilitates the mixing of immiscible liquids.

- Dispersing Agent : Aids in the distribution of solid particles in liquid mediums.

- Solubilizing Agent : Enhances the solubility of various compounds in formulations .

Biology

This compound is utilized in biological research for:

- Protein Solubilization : It helps solubilize proteins and other biomolecules, which is crucial for their study and manipulation.

- Cell Culture Applications : Acts as a surfactant in cell culture media to improve nutrient availability.

Medicine

In pharmaceutical applications, this compound is employed to:

- Enhance Drug Solubility : Increases the bioavailability of active pharmaceutical ingredients by improving their solubility in aqueous environments.

- Formulate Drug Delivery Systems : Used in creating emulsions and microemulsions for topical and parenteral drug delivery .

Industrial Applications

This compound finds extensive use in various industries:

- Textile Industry : Acts as a wetting agent during dyeing processes to ensure even dye distribution.

- Leather Industry : Utilized for its emulsifying properties in leather processing.

- Chemical Fiber Production : Enhances the processing of chemical fibers by improving wetting and penetration properties .

Case Study 1: Pharmaceutical Formulation

A study demonstrated that incorporating this compound into a formulation significantly improved the solubility and bioavailability of poorly soluble drugs. The formulation showed enhanced therapeutic efficacy compared to standard formulations lacking this surfactant.

Case Study 2: Textile Processing

In textile dyeing experiments, this compound was found to reduce surface tension effectively, leading to better dye uptake and uniformity. This resulted in higher-quality dyed fabrics with improved colorfastness.

Mecanismo De Acción

The primary mechanism of action for alcohols, C8-10, ethoxylated involves their ability to reduce surface tension and enhance the solubility of hydrophobic compounds. This is achieved through the formation of micelles, where the hydrophobic tails of the molecules aggregate, trapping hydrophobic substances, while the hydrophilic heads interact with the surrounding aqueous environment . This property makes them effective emulsifiers and solubilizers .

Comparación Con Compuestos Similares

- Alcohols, C12-14, ethoxylated

- Alcohols, C16-18, ethoxylated

- Ethoxylated propoxylated C8-C10 alcohols

Comparison:

- Oxanol KD-6 have shorter carbon chains compared to C12-14 and C16-18 ethoxylates, resulting in different solubility and emulsifying properties .

- Ethoxylated propoxylated C8-C10 alcohols include additional propylene oxide units, which can alter their hydrophobicity and surfactant properties .

Uniqueness: The unique balance of hydrophilic and hydrophobic properties in alcohols, C8-10, ethoxylated makes them particularly effective in applications requiring strong emulsifying and solubilizing capabilities .

Actividad Biológica

Oxanol KD-6, a compound primarily known for its solubilizing properties, has garnered attention in various biological studies due to its potential applications in enhancing the bioavailability of other compounds. This article explores the biological activity of this compound, focusing on its mechanisms, effects in different biological contexts, and relevant research findings.

Overview of this compound

This compound is classified as a C8-C10 alcohol with a CAS number 71060-57-6. It is often used in laboratory settings to solubilize biomolecules, which facilitates their study and manipulation. The compound's structure allows it to interact with various biological systems, making it a subject of interest in pharmacological and biochemical research.

The primary mechanism by which this compound exerts its biological effects is through solubilization. By enhancing the solubility of hydrophobic compounds, it increases their availability for interaction with biological targets. This property is particularly beneficial in drug formulation and delivery systems, where improving the solubility of active pharmaceutical ingredients (APIs) can lead to better therapeutic outcomes.

1. Antiviral Activity

Research has indicated that this compound may possess antiviral properties, particularly against HIV. A study evaluating various 6-acetylcoumarin derivatives noted that certain compounds exhibited significant inhibitory activity against HIV-1 infection. While this compound was not the primary focus of this study, its role as a solubilizing agent could enhance the efficacy of these derivatives by improving their bioavailability and facilitating their action against viral targets .

2. Cytotoxicity and Cell Viability

In cytotoxicity assays, compounds formulated with this compound demonstrated high cell viability rates, suggesting low toxicity levels when used at appropriate concentrations. This characteristic is crucial for ensuring that formulations containing this compound do not adversely affect healthy cells while delivering therapeutic agents effectively .

3. Neuroprotective Effects

Preliminary studies suggest that compounds solubilized by this compound may exhibit neuroprotective effects. For instance, pharmacological screening using primary cortical neurons indicated that certain compounds displayed neuroprotective activity when tested in combination with this compound. This suggests potential applications in treating neurodegenerative conditions .

Case Study 1: Enhanced Drug Formulation

A formulation study highlighted the use of this compound in enhancing the solubility and bioavailability of a poorly soluble antiretroviral drug. The results showed a significant increase in plasma concentration when administered in conjunction with this compound compared to the drug alone. This underscores the importance of using solubilizing agents in drug development .

Case Study 2: Anticancer Applications

In another study focused on anticancer compounds, formulations containing this compound were tested for their efficacy against cancer cell lines. The results indicated that the solubilization improved the therapeutic index of certain chemotherapeutics, allowing for lower doses with enhanced efficacy .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

1-ethoxyoctane;methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O.CH4/c1-3-5-6-7-8-9-10-11-4-2;/h3-10H2,1-2H3;1H4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQNVKYIAMSAKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

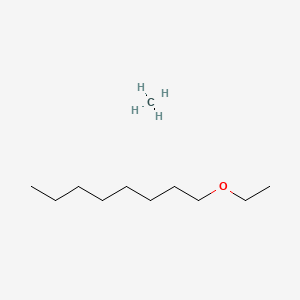

C.CCCCCCCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71060-57-6 | |

| Record name | Oxanol KD-6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071060576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C8-10, ethoxylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C8-10, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.